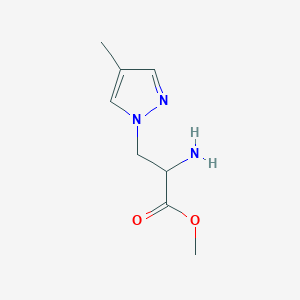![molecular formula C8H12O2 B13487610 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)bicyclo[320]heptan-2-one is a bicyclic ketone with a hydroxymethyl group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method involves the copper(I)-catalyzed photocycloaddition of 2,2-dimethyl-4-pentenal with allyl alcohol under specific conditions . The reaction is carried out in the presence of p-toluenesulfonic acid monohydrate and p-cymene as a solvent. The mixture is heated and stirred for an extended period, followed by distillation to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)bicyclo[3.2.0]heptan-2-one.
Reduction: Formation of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one can be compared with other bicyclic ketones:
Bicyclo[2.2.1]heptan-2-one (Camphor): A well-known compound with similar structural features but different functional groups and applications.
Bicyclo[3.1.1]heptan-2-one (Nopinone): Another bicyclic ketone with distinct chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for diverse applications.
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptan-2-one (Camphor)
- Bicyclo[3.1.1]heptan-2-one (Nopinone)
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-5-8-4-3-6(8)1-2-7(8)10/h6,9H,1-5H2 |
InChI Key |
LBGLYMFBQFZYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
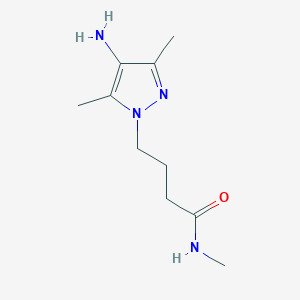
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
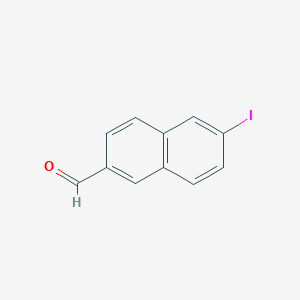
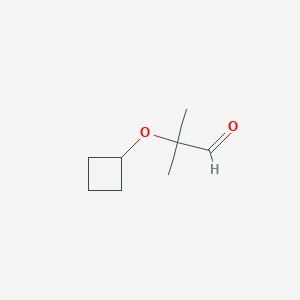
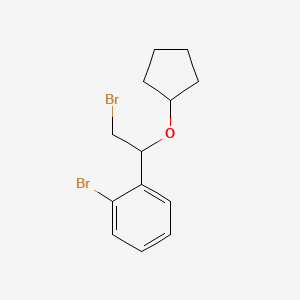
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)
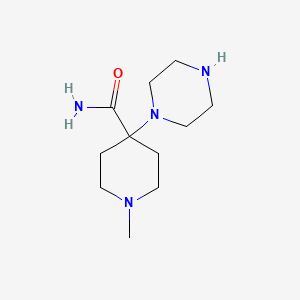
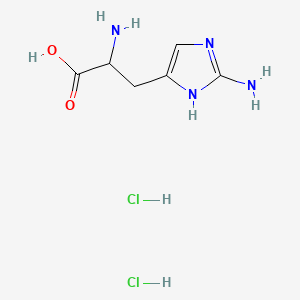
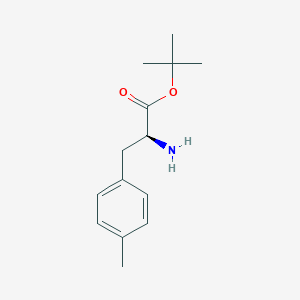
![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
